![molecular formula C13H15N3O4 B13561457 rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol It is characterized by the presence of an imidazolidinone ring, a benzyl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate typically involves the reaction of benzylamine with a suitable imidazolidinone derivative under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or ligand in various biochemical assays .
Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzylcarbamate: Similar in structure but lacks the imidazolidinone ring.
Methylcarbamate: Contains a carbamate group but differs in the substituents attached.
Imidazolidinone Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate is unique due to the combination of its benzyl group, imidazolidinone ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
benzyl N-[[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15N3O4/c1-13(10(17)15-11(18)16-13)8-14-12(19)20-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H2,15,16,17,18)/t13-/m1/s1 |
InChI-Schlüssel |
DVOBXGLJDDEHQJ-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@]1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


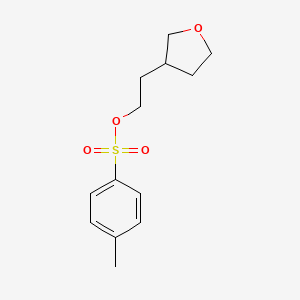
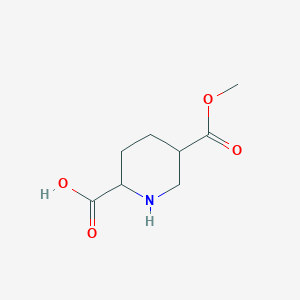

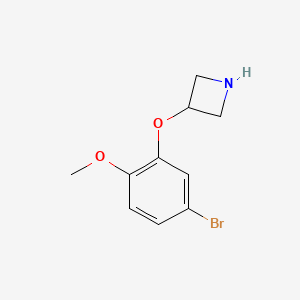
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
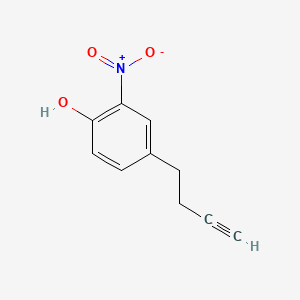
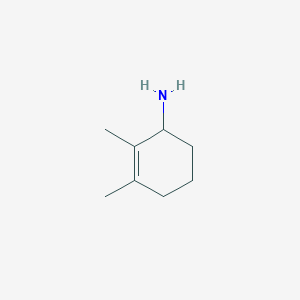

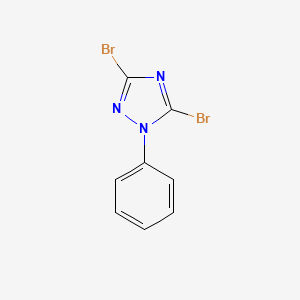
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)

